2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Description
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an acetylphenyl group and a chlorophenyl ethyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-17(27)19-4-8-21(9-5-19)26-14-12-25(13-15-26)16-22(28)24-11-10-18-2-6-20(23)7-3-18/h2-9H,10-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTDKCRBFXRBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Substitution Reactions: The piperazine ring is then substituted with an acetylphenyl group and a chlorophenyl ethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents, particularly as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer’s disease.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the inhibition of poly (ADP-ribose) polymerase (PARP).
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with antimicrobial and anticancer activities.
Uniqueness
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other piperazine derivatives. Its dual activity as an acetylcholinesterase inhibitor and an antimicrobial agent makes it a valuable compound for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
